2-(Tert-butoxy)-1,3-di-tert-butylbenzene is an organic compound classified under the category of substituted benzenes. It features a tert-butoxy group and two tert-butyl groups attached to a benzene ring, making it a significant compound in organic chemistry. This compound is notable for its applications in various scientific fields, particularly in materials science and as a chemical intermediate.
This compound can be synthesized through several methods, primarily involving the reaction of tert-butylbenzene derivatives with tert-butyl alcohol or related compounds. The availability of starting materials and the specific conditions used during synthesis can influence the yield and purity of the final product.
2-(Tert-butoxy)-1,3-di-tert-butylbenzene falls within the broader class of benzenoids, which are aromatic compounds containing one or more benzene rings. More specifically, it belongs to the subclass of phenylpropanes, characterized by the presence of phenyl groups attached to aliphatic chains.
The synthesis of 2-(tert-butoxy)-1,3-di-tert-butylbenzene can be achieved through various methods, including:
The molecular formula for 2-(tert-butoxy)-1,3-di-tert-butylbenzene is . Its structure includes:
CC(C)(C)c1cccc(c1)OC(C)(C)C
2-(Tert-butoxy)-1,3-di-tert-butylbenzene can participate in various chemical reactions:
The mechanism by which 2-(tert-butoxy)-1,3-di-tert-butylbenzene acts in chemical reactions often involves:
2-(Tert-butoxy)-1,3-di-tert-butylbenzene has several scientific uses:
This compound exemplifies how structural modifications can influence reactivity and application potential in organic chemistry. Further research may uncover additional uses and properties that enhance its value in various scientific fields.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: